

Application Notes and Protocols: 1-Ethyl-1H-tetrazol-5-amine in Energetic Materials

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Compound of Interest

Compound Name: 1-ethyl-1H-tetrazol-5-amine

Cat. No.: B183018

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Introduction

Tetrazole derivatives are a significant class of nitrogen-rich heterocyclic compounds that have garnered considerable interest in the field of energetic materials.^{[1][2]} Their inherent properties, including high heats of formation, substantial nitrogen content, and the generation of environmentally benign dinitrogen gas upon decomposition, make them attractive candidates for the development of advanced explosives, propellants, and pyrotechnics.^{[2][3][4]} Among these, **1-ethyl-1H-tetrazol-5-amine** (ETA) serves as a versatile precursor for the synthesis of a range of energetic compounds with tailored properties. The ethyl group provides a means to modify the molecule's physical and chemical characteristics, while the amino group offers a reactive site for the introduction of explosophoric functionalities, such as nitro or nitrimino groups.^[3] This guide provides a comprehensive overview of the applications of ETA in energetic materials, including detailed synthesis protocols and characterization data.

Key Properties and Applications

1-Ethyl-1H-tetrazol-5-amine and its derivatives are primarily explored for their potential as secondary explosives and components in propellant formulations. The introduction of an ethyl group can influence the compound's melting point, density, and solubility, while functionalization of the amino group is a key strategy to enhance its energetic performance.

Primary Applications Include:

- **Precursor for Melt-Castable Explosives:** The ethyl group can lower the melting point of the resulting energetic material, making it a candidate for melt-cast applications.
- **Backbone for High-Nitrogen Energetic Materials:** The tetrazole ring provides a stable, high-nitrogen core, contributing to a high heat of formation and gas generation upon detonation. [3]
- **Ligand in Energetic Coordination Compounds:** The amino group can coordinate with metal ions to form energetic coordination compounds, which can exhibit unique detonation and sensitivity properties.

Synthesis of 1-Ethyl-1H-tetrazol-5-amine (ETA)

The synthesis of ETA typically involves the alkylation of 5-aminotetrazole. The following protocol is a generalized procedure based on common alkylation methods for tetrazoles.

Experimental Protocol: Synthesis of 1-Ethyl-1H-tetrazol-5-amine

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Alkylating agents can be hazardous and should be handled with care.

Materials:

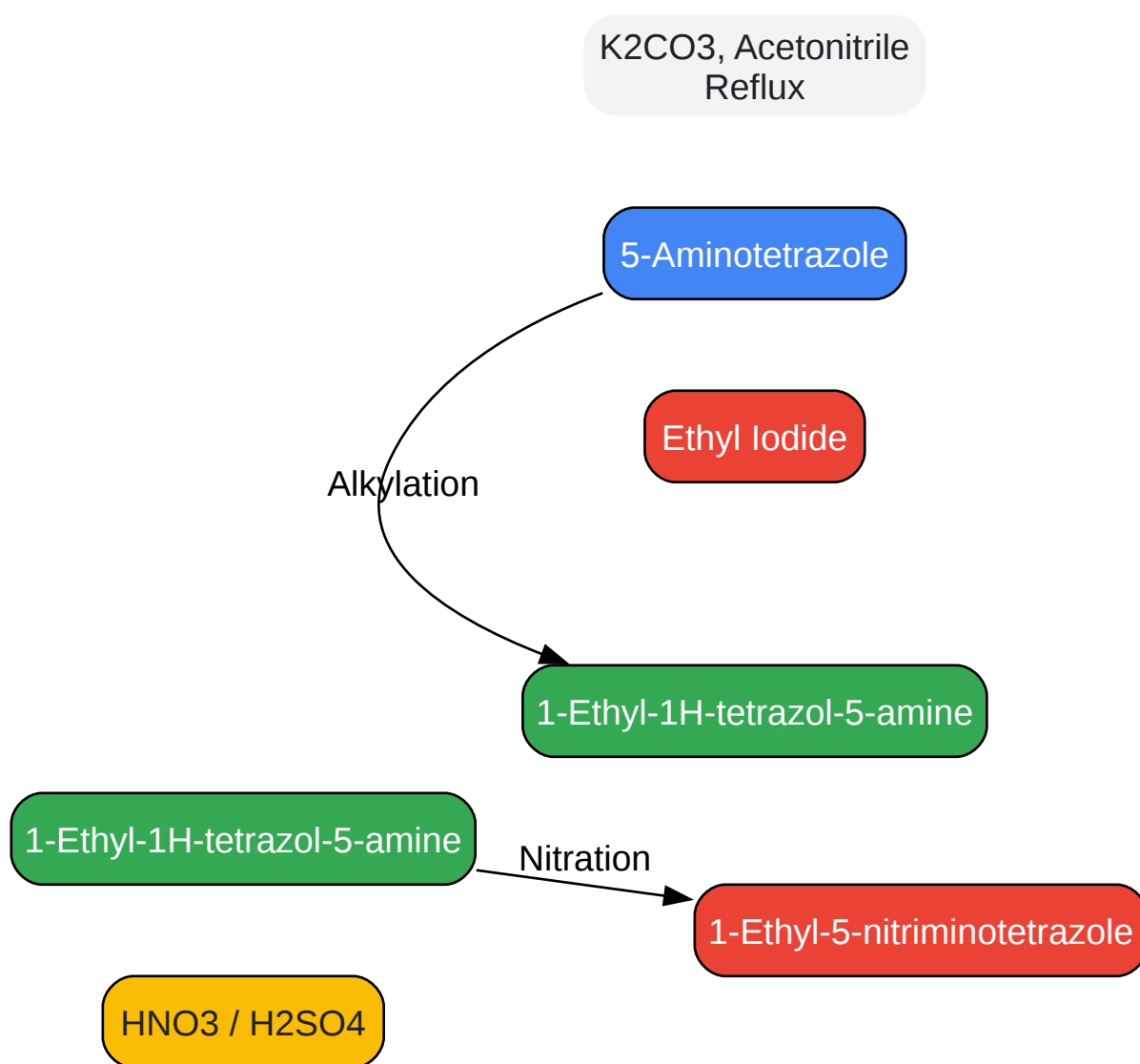
- 5-Aminotetrazole
- Ethyl iodide (or other suitable ethylating agent)
- Potassium carbonate (or another suitable base)
- Acetonitrile (or other suitable solvent)
- Deionized water
- Ethyl acetate
- Magnesium sulfate

- Rotary evaporator
- Magnetic stirrer and hotplate
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-aminotetrazole (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile.
- **Addition of Alkylating Agent:** While stirring, add ethyl iodide (1.2 eq) to the suspension at room temperature.
- **Reaction:** Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
- **Extraction:** Dissolve the residue in deionized water and extract the product with ethyl acetate (3 x 50 mL).
- **Drying and Concentration:** Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- **Purification:** The crude **1-ethyl-1H-tetrazol-5-amine** can be purified by column chromatography or recrystallization to obtain the final product.

Synthesis Pathway Diagram



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Caption: Functionalization of ETA to an energetic derivative.

Characterization and Performance Data

The synthesized compounds must be thoroughly characterized to determine their structure, purity, and energetic properties. Standard analytical techniques include NMR spectroscopy, IR spectroscopy, and differential scanning calorimetry (DSC). [3] Energetic performance is typically evaluated by calculating detonation parameters and conducting sensitivity tests.

Table 1: Physicochemical and Energetic Properties of ETA Derivatives

Compound	Formula	Density (g/cm ³)	Decomposition Temp. (°C)	Detonation Velocity (m/s)	Detonation Pressure (GPa)	Impact Sensitivity (J)	Friction Sensitivity (N)
1-Ethyl-5-aminotetrazole	C ₃ H ₇ N ₅	~1.3	>220 [3]	Not Reported	Not Reported	Insensitive	Insensitive
1-Ethyl-5-nitriminotetrazole	C ₃ H ₆ N ₆ O ₂	1.69	165	8456	29.8	10	120

Note: The data for 1-Ethyl-5-nitriminotetrazole is based on reported values for similar functionalized tetrazoles and should be considered representative. [5] Actual values may vary based on experimental conditions and purity.

Conclusion

1-Ethyl-1H-tetrazol-5-amine is a valuable building block in the development of new energetic materials. Its synthesis via alkylation of 5-aminotetrazole is a straightforward process, and the resulting compound can be readily functionalized to introduce highly energetic groups. The nitrimino derivative, in particular, shows promise as a high-performance explosive with a good balance of energy and sensitivity. Further research into the formulation of ETA-based energetic materials and the exploration of other functionalization pathways will continue to advance the field of high-nitrogen energetic compounds.

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